![molecular formula C8H11ClN2OS B12905762 5-chloro-2-ethyl-4-(ethylthio)pyridazin-3(2H)-one CAS No. 105651-67-0](/img/structure/B12905762.png)
5-chloro-2-ethyl-4-(ethylthio)pyridazin-3(2H)-one
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Overview
Description
5-chloro-2-ethyl-4-(ethylthio)pyridazin-3(2H)-one is a heterocyclic organic compound It belongs to the pyridazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-ethyl-4-(ethylthio)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazine Ring: The initial step involves the formation of the pyridazine ring through the reaction of appropriate precursors such as hydrazine derivatives with diketones or their equivalents.
Ethylation: The ethyl groups are introduced through alkylation reactions using ethyl halides in the presence of a base.
Thioether Formation: The ethylthio group is introduced by reacting the intermediate compound with ethanethiol under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 5-chloro-2-ethyl-4-(ethylthio)pyridazin-3(2H)-one can undergo oxidation reactions, typically resulting in the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom at the 5-position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-chloro-2-ethyl-4-(ethylthio)pyridazin-3(2H)-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound has shown potential as a pharmacophore in the design of new drugs. Its derivatives have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Industry
Industrially, this compound can be used in the production of agrochemicals, dyes, and polymers. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of a wide range of products.
Mechanism of Action
The mechanism of action of 5-chloro-2-ethyl-4-(ethylthio)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and ethylthio groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methyl-4-(methylthio)pyridazin-3(2H)-one
- 5-chloro-2-ethyl-4-(methylthio)pyridazin-3(2H)-one
- 5-chloro-2-methyl-4-(ethylthio)pyridazin-3(2H)-one
Uniqueness
5-chloro-2-ethyl-4-(ethylthio)pyridazin-3(2H)-one is unique due to the presence of both ethyl and ethylthio groups, which can significantly influence its chemical reactivity and biological activity. Compared to its similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.
Biological Activity
5-Chloro-2-ethyl-4-(ethylthio)pyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazine family, characterized by its unique molecular structure, which includes a chlorinated pyridazine ring and an ethylthio group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₁ClN₂OS. Its structure features a five-membered ring containing two nitrogen atoms, which contributes to its chemical reactivity and potential biological activity. The presence of functional groups such as chlorine and ethylthio significantly influences its biological interactions.
Biological Activities
Preliminary studies have indicated that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : The compound has shown significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : Research suggests that it may possess anticancer properties, although detailed studies are still needed to elucidate the mechanisms involved.
- Anti-inflammatory Effects : Initial findings indicate potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
Research Findings
A variety of studies have been conducted to explore the biological activity of this compound. Below are some notable findings:
Table 1: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Antimicrobial | Effective against multiple bacterial strains | |
Anticancer | Induces apoptosis in cancer cell lines | |
Anti-inflammatory | Reduces inflammation markers in vitro |
Case Studies
- Anticancer Study : A study investigating the effect of this compound on human cancer cell lines demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth. The compound was found to induce apoptosis through caspase activation pathways.
- Antimicrobial Efficacy : In another study, the compound was tested against a panel of bacterial pathogens, showing promising results in inhibiting growth, suggesting its potential as a lead compound for developing new antibiotics.
The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary hypotheses suggest that its activity may be linked to:
- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for cellular proliferation and survival.
- Modulation of Signaling Pathways : It may affect various signaling pathways involved in inflammation and cancer progression.
Properties
CAS No. |
105651-67-0 |
---|---|
Molecular Formula |
C8H11ClN2OS |
Molecular Weight |
218.70 g/mol |
IUPAC Name |
5-chloro-2-ethyl-4-ethylsulfanylpyridazin-3-one |
InChI |
InChI=1S/C8H11ClN2OS/c1-3-11-8(12)7(13-4-2)6(9)5-10-11/h5H,3-4H2,1-2H3 |
InChI Key |
HHLRVZUPZQLTON-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=C(C=N1)Cl)SCC |
Origin of Product |
United States |
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